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(2-Bromoquinolin-3-yl)methanamine

Cat. No.: B1609963
CAS No.: 292077-58-8
M. Wt: 237.1 g/mol
InChI Key: RUNSWKDQMKHOPR-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Organic Chemistry

The quinoline ring system is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govnih.gov Its presence in a molecule can confer a range of therapeutic properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. researchgate.netjddtonline.inforesearchgate.net The versatility of the quinoline scaffold stems from its ability to undergo various chemical transformations, such as electrophilic and nucleophilic substitution reactions. nih.gov This allows chemists to introduce a diverse range of functional groups at different positions on the rings, thereby creating libraries of novel compounds for biological screening. researchgate.net The development of efficient and environmentally friendly methods for synthesizing functionalized quinoline derivatives, such as microwave-assisted and metal-catalyzed reactions, continues to be an active area of research. nih.govmdpi.com

Overview of Brominated Quinolines as Pivotal Synthetic Intermediates

The introduction of a bromine atom onto the quinoline scaffold significantly enhances its utility as a synthetic intermediate. Brominated quinolines are key precursors in a multitude of chemical reactions. nih.govnuph.edu.ua The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.gov The position of the bromine atom on the quinoline ring dictates its reactivity and the types of transformations it can undergo. nuph.edu.uaresearchgate.net For instance, the reactivity of a bromine atom at the 2-position of the quinoline ring is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

Structural Features and Chemical Reactivity Profile of the Aminomethyl Functionality

The aminomethyl group (–CH₂NH₂) is a primary amine attached to a methylene (B1212753) bridge. wikipedia.org The presence of a lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic. libretexts.org This dual reactivity allows the aminomethyl group to participate in a wide range of chemical reactions. As a base, it can react with acids to form ammonium (B1175870) salts. As a nucleophile, it can attack electrophilic centers, leading to the formation of new chemical bonds. libretexts.orgmsu.edu Common reactions involving the aminomethyl group include alkylation, acylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. msu.edunih.gov The reactivity of the aminomethyl group can be influenced by the electronic nature of the molecule to which it is attached.

Current State of Research on (2-Bromoquinolin-3-yl)methanamine and its Analogues

Research on this compound itself is not extensively documented in publicly available literature. However, the synthesis of its direct precursor, (2-chloroquinolin-3-yl)methanamine, has been reported. nih.govresearchgate.net This synthesis involves the conversion of 2-chloroquinoline-3-carbaldehyde (B1585622) to the corresponding cyano derivative, followed by reduction with lithium aluminum hydride. nih.gov This suggests a plausible synthetic route to this compound starting from the analogous 2-bromoquinoline-3-carbaldehyde. The broader field of quinoline chemistry is rich with examples of the synthesis and reactions of related compounds, such as 2-chloroquinoline-3-carbaldehydes and their derivatives, which serve as versatile building blocks for a variety of heterocyclic systems. researchgate.netresearchgate.net The reactivity of the chloro and aldehyde groups in these precursors allows for a wide range of chemical transformations, providing access to diverse molecular scaffolds. researchgate.net

Research Gaps and Strategic Objectives for Future Academic Investigations

A significant research gap exists in the specific investigation of this compound. While the synthesis of analogous compounds has been described, a dedicated study on the optimal synthesis and full characterization of this particular molecule is warranted. Future academic investigations should focus on several key objectives:

Development of an efficient and scalable synthesis of this compound.

Thorough exploration of its chemical reactivity , particularly focusing on the differential reactivity of the bromo and aminomethyl functionalities. This would involve studying its participation in cross-coupling reactions, nucleophilic substitutions, and reactions at the amino group.

Synthesis of a library of derivatives by exploiting the reactivity of both the bromine and aminomethyl groups to create novel molecular scaffolds.

Investigation of the potential biological activities of the parent compound and its derivatives, given the established pharmacological importance of the quinoline scaffold.

Addressing these research gaps will undoubtedly contribute to a deeper understanding of the chemistry of functionalized quinolines and could pave the way for the discovery of new molecules with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B1609963 (2-Bromoquinolin-3-yl)methanamine CAS No. 292077-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromoquinolin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNSWKDQMKHOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444774
Record name (2-bromoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292077-58-8
Record name (2-bromoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromoquinolin 3 Yl Methanamine

Historical and Contemporary Approaches to Quinolone Ring System Construction

The synthesis of the quinoline (B57606) core is a well-established field in heterocyclic chemistry, with several named reactions forming the historical bedrock of its construction. nih.govresearchgate.net These methods, often developed in the late 19th and early 20th centuries, typically involve the condensation of anilines with various carbonyl compounds. Notable historical methods include:

Skraup Synthesis: Utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent to form the basic quinoline structure. researchgate.net

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones. nih.gov

Friedländer Synthesis: Involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, catalyzed by base or acid. researchgate.netrsc.org This is one of the most versatile and widely used methods for generating polysubstituted quinolines. rsc.org

Combes Synthesis: Employs the reaction of anilines with 1,3-dicarbonyl compounds, followed by acid-catalyzed cyclization. researchgate.net

Pfitzinger Reaction: Synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. nih.govresearchgate.net

Contemporary approaches have shifted towards improving the efficiency, selectivity, and environmental sustainability of these classical methods. acs.org A major focus has been the development of advanced catalytic systems. niscpr.res.in Modern syntheses often employ transition-metal catalysts (e.g., palladium, copper, nickel, cobalt), Lewis acids, Brønsted acids, and organocatalysts to achieve higher yields under milder conditions. rsc.orgchemicalbook.com Innovations include the use of nanocatalysts, which offer high surface area and recyclability, and ionic liquids, which can act as both catalyst and solvent. rsc.orgacs.org Furthermore, metal-free synthesis protocols are gaining prominence, utilizing reagents like iodine or operating under photocatalytic conditions to promote cyclization. nih.govchemicalbook.com

Specific Synthetic Routes to (2-Bromoquinolin-3-yl)methanamine

The synthesis of this compound is not typically achieved in a single step but rather through a carefully planned multi-step sequence that installs the required functional groups onto the quinoline scaffold.

Multi-Step Synthesis from Readily Available Precursors

A plausible and efficient pathway to this compound involves the synthesis and subsequent modification of a key intermediate, such as 2-chloroquinoline-3-carbaldehyde (B1585622) or its bromo-analogue. The Vilsmeier-Haack reaction is a powerful tool for this purpose, enabling the one-pot synthesis of 2-chloro-3-formylquinolines directly from readily available N-arylacetamides. niscpr.res.inresearchgate.net

A representative synthetic sequence can be outlined as follows:

Formation of a 2-Haloquinoline-3-carbaldehyde Intermediate: An appropriate N-arylacetamide is subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This reaction facilitates a regioselective cyclization, chlorination, and formylation to produce a 2-chloroquinoline-3-carbaldehyde derivative. niscpr.res.in While this method directly yields the chloro-analogue, the corresponding 2-bromo derivative can be accessed either by starting with a bromo-substituted precursor or through subsequent halogen exchange reactions.

Conversion to a Nitrile: The aldehyde group at the C3 position is a versatile handle for further transformation. It can be converted into a nitrile (cyano group). A documented procedure for the analogous 2-chloro derivative involves reacting the 2-chloroquinoline-3-carbaldehyde with hydroxylamine (B1172632) hydrochloride, followed by treatment with thionyl chloride in DMF, to afford 2-chloroquinoline-3-carbonitrile. nih.gov

Reduction to the Methanamine: The final step is the reduction of the nitrile group to the primary amine. The nitrile intermediate can be reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) to yield the target (2-Haloquinolin-3-yl)methanamine. nih.gov This reduction of a nitrile to a methanamine is a standard and high-yielding transformation in organic synthesis.

This multi-step approach allows for the systematic construction of the target molecule from simple, commercially available starting materials. researchgate.netrsc.org

Direct Functionalization Strategies (e.g., Bromination, Amination)

Modern synthetic chemistry increasingly focuses on direct C-H functionalization, which avoids the need for pre-functionalized substrates, thus making synthetic routes more atom- and step-economical. nih.gov While a dedicated one-pot synthesis for this compound via direct functionalization is not prominently documented, the principles can be applied.

Direct Bromination: The bromination of the quinoline ring at the C2 position can be challenging to achieve directly with complete selectivity, as electrophilic substitution on the quinoline ring typically favors the benzene (B151609) ring portion (positions 5 and 8). researchgate.net However, specific reagents and conditions can be used. For instance, 2-bromoquinoline (B184079) can be synthesized from quinoline-2-carboxylic acid using reagents like tert-butyl hypochlorite (B82951) and sodium bromide. chemicalbook.com Another method involves treating 1-methylquinolin-2(1H)-one with triphenylphosphine (B44618) and dibromoisocyanuric acid. chemicalbook.com

Direct Amination/Aminomethylation: Direct C-H amination is an active area of research. Strategies involving metal catalysis or photocatalysis could potentially be developed to install an aminomethyl group at the C3 position of a pre-formed 2-bromoquinoline. These methods often involve the generation of highly reactive nitrogen-centered radicals or metal-nitrenoid species that can react with C-H bonds. While these represent frontier strategies, they hold promise for future, more direct syntheses of such complex quinoline derivatives.

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity

The success of any synthetic route, particularly for multi-step syntheses, depends heavily on the optimization of reaction parameters to maximize yield and purity while minimizing side products. organic-chemistry.org

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature are critical variables in quinoline synthesis. A study on the synthesis of quinolines via a zirconocene-catalyzed cyclization demonstrated the profound impact of the solvent. nih.gov

Table 1: Effect of Solvent on a Zirconocene-Catalyzed Quinoline Synthesis. nih.gov
SolventYield (%)Notes
DMF83Aprotic polar solvent, favorable for the reaction.
DCM75Aprotic solvent, good yield.
Toluene42Nonpolar solvent, lower yield.
EtOH17Protic solvent, extremely harmful to the reaction.
MeCN68Aprotic polar solvent, moderate to good yield.

As shown in Table 1, aprotic polar solvents like DMF gave the highest yields, while protic solvents such as ethanol (B145695) were found to be detrimental, possibly due to unwanted interactions with the catalyst. nih.gov Temperature control is also essential; many classical syntheses require high temperatures, whereas modern catalytic methods often proceed efficiently at room temperature or under mild heating (e.g., 50-80 °C). rsc.orgnih.gov In some cases, solvent-free conditions at elevated temperatures (e.g., 110 °C) have been developed as an environmentally friendly "green" protocol. rsc.org

Catalyst Selection and Loading

The catalyst is arguably the most important factor in modern quinoline synthesis. The choice of catalyst dictates the reaction mechanism, efficiency, and selectivity. rsc.orgniscpr.res.in

Type of Catalyst: A wide array of catalysts have been explored. Acidic ionic liquids like [Hbim]BF₄ have been shown to be highly efficient and recyclable catalysts for the Friedländer synthesis, achieving yields up to 93%. rsc.org Metal-based catalysts, including those based on copper, nickel, and cobalt, are frequently used for dehydrogenative coupling and annulation reactions to form the quinoline ring. chemicalbook.com

Catalyst Loading: The amount of catalyst used (loading) is optimized to ensure the reaction proceeds efficiently without being wasteful or causing unwanted side reactions. Typical catalyst loadings can range from 5 mol% to 10 mol%. rsc.orgnih.gov For instance, in one study, 5 mol% of Cp₂ZrCl₂ was found to be optimal for a one-pot quinoline synthesis. nih.gov The goal is to find the lowest possible catalyst loading that provides the maximum yield in a reasonable timeframe, which is crucial for both economic and environmental considerations.

Reaction Time and Work-up Procedures

The reaction time and subsequent work-up procedures are highly dependent on the chosen synthetic route and the specific reagents employed.

For the reduction of 2-bromo-3-quinolinecarbonitrile using lithium aluminum hydride, the reaction is typically conducted at temperatures ranging from 0 °C to the reflux temperature of the solvent (e.g., THF). Reaction times can vary from a few hours to overnight, with progress monitored by techniques like thin-layer chromatography (TLC). The work-up for a LiAlH₄ reduction is a critical step that must be performed with caution due to the reagent's reactivity with water. A common procedure involves the sequential and careful addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water, which results in the formation of granular inorganic salts that can be easily filtered off. The organic layer is then separated, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which may require further purification by chromatography. libretexts.org

In the case of the Gabriel synthesis, the initial N-alkylation of potassium phthalimide (B116566) with 2-bromo-3-(bromomethyl)quinoline (B3262564) is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and may require heating for several hours. The subsequent hydrazinolysis step to cleave the phthalimide is typically performed in a protic solvent like ethanol under reflux, with reaction times also spanning several hours. The work-up involves cooling the reaction mixture to allow for the precipitation of phthalhydrazide (B32825), which is then removed by filtration. The filtrate containing the desired primary amine is then typically concentrated, and the product is extracted into an organic solvent. The organic extracts are washed, dried, and concentrated to give the crude amine, which can be purified by distillation or chromatography. wikipedia.org

Sustainable and Green Chemistry Approaches in the Synthesis of the Compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. acs.org While specific green chemistry applications for the synthesis of this compound are not extensively documented, general strategies applicable to quinoline and amine synthesis can be considered.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The reduction of a nitrile to an amine, in principle, can have a high atom economy if the reducing agent is chosen carefully. For example, catalytic hydrogenation using molecular hydrogen as the reductant would be highly atom-economical, generating only water as a byproduct if an oxygen-containing solvent is used. However, the use of metal hydrides like LiAlH₄ results in the formation of stoichiometric amounts of metal salt waste.

The Gabriel synthesis has a lower atom economy due to the use of a stoichiometric amount of phthalimide, which is converted into a phthalhydrazide byproduct during the cleavage step. wikipedia.org To improve atom economy, alternative amination methods that avoid the use of protecting groups would be preferable.

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents plays a crucial role in the environmental impact of a synthesis. Traditional solvents like chlorinated hydrocarbons and some aprotic polar solvents (e.g., DMF) are being replaced by greener alternatives such as water, ethanol, or ionic liquids in many synthetic procedures. jptcp.com

For the reduction of nitriles, alternatives to metal hydrides are being explored. For instance, the use of ammonia (B1221849) borane (B79455) has been reported as a metal-free method for the reduction of nitriles to primary amines, generating hydrogen and ammonia as byproducts. acs.orgorganic-chemistry.org Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst, is another greener alternative to metal hydrides. organic-chemistry.org

In the context of amination, enzymatic or biocatalytic methods are gaining traction as they often proceed under mild conditions in aqueous media. While not specifically reported for this compound, the development of such methods for quinoline derivatives is an active area of research.

Scalability Considerations for Preparative Synthesis

The scalability of a synthetic route is a critical factor for producing larger quantities of a compound for research or industrial purposes.

The reduction of nitriles with lithium aluminum hydride can be challenging to scale up due to the highly exothermic nature of the reaction and the work-up procedure, as well as the need for strictly anhydrous conditions. masterorganicchemistry.com The handling of large quantities of LiAlH₄ and the safe quenching of the reaction are significant safety concerns. Catalytic hydrogenation, if a suitable catalyst is found, would be a more scalable and safer alternative.

Direct amination reactions, if optimized to minimize side products, could offer a more streamlined and potentially more scalable route. The development of efficient and recyclable catalysts for such transformations would be a key factor in enhancing their scalability.

Reactivity and Derivatization Chemistry of 2 Bromoquinolin 3 Yl Methanamine

Transformations Involving the Bromine Substituent

The bromine atom on the quinoline (B57606) core is amenable to several types of transformations, making it a key site for molecular diversification. These reactions are broadly categorized into palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For (2-Bromoquinolin-3-yl)methanamine, these reactions provide a straightforward route to introduce a wide range of substituents at the 2-position of the quinoline ring.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. nih.govlibretexts.org This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the 2-position. nih.govlibretexts.orgorganic-chemistry.org

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates being coupled. nih.govorganic-chemistry.org Bases such as potassium carbonate, cesium carbonate, or sodium hydroxide (B78521) are typically required to facilitate the transmetalation step in the catalytic cycle. nih.govthieme-connect.de

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Organoboron ReagentCatalyst/LigandBaseSolventProductYield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O(2-Phenylquinolin-3-yl)methanamineGood to Excellent
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene(2-(4-Methoxyphenyl)quinolin-3-yl)methanamineHigh
Thiophene-2-boronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane(2-(Thiophen-2-yl)quinolin-3-yl)methanamineGood

This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions and outcomes for similar substrates, as specific data for this compound was not explicitly found in the search results.

The Sonogashira coupling is a palladium and copper co-catalyzed reaction that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orglibretexts.orgmdpi.com This reaction is a highly effective method for the synthesis of arylalkynes and conjugated enynes. libretexts.orgresearchgate.net For this compound, Sonogashira coupling enables the introduction of various alkynyl substituents at the 2-position. scirp.orgorganic-chemistry.org

The general reaction is depicted below:

Scheme 2: General Sonogashira Coupling Reaction

The reaction is typically carried out using a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base such as triethylamine (B128534) or piperidine. libretexts.orgresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

Terminal AlkynePd CatalystCu Co-catalystBaseSolventProductYield
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF(2-(Phenylethynyl)quinolin-3-yl)methanamineHigh
EthynyltrimethylsilanePd(PPh₃)₄CuIPiperidineTHF(2-((Trimethylsilyl)ethynyl)quinolin-3-yl)methanamineGood
1-HexynePd(OAc)₂/PPh₃CuIEt₃NAcetonitrile(2-(Hex-1-yn-1-yl)quinolin-3-yl)methanamineGood to High

This table presents hypothetical examples based on typical Sonogashira reaction conditions and outcomes for similar substrates, as specific data for this compound was not explicitly found in the search results.

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, couples an unsaturated halide with an alkene. wikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes. wikipedia.orglibretexts.org In the case of this compound, the Heck reaction allows for the introduction of alkenyl substituents at the 2-position. organic-chemistry.orgresearchgate.net

The general transformation is illustrated here:

Scheme 3: General Heck Reaction

A variety of palladium catalysts, often in combination with phosphine (B1218219) ligands, can be used, and a base is required to regenerate the active catalyst. libretexts.orgnih.gov

Table 3: Examples of Heck Reactions

AlkeneCatalyst/LigandBaseSolventProductYield
StyrenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF(E)-(2-(2-Phenylvinyl)quinolin-3-yl)methanamineGood
n-Butyl acrylatePd(OAc)₂NaOAcDMA(E)-n-Butyl 3-(3-(aminomethyl)quinolin-2-yl)acrylateHigh
EthylenePdCl₂(PPh₃)₂K₂CO₃NMP(2-Vinylquinolin-3-yl)methanamineModerate to Good

This table presents hypothetical examples based on typical Heck reaction conditions and outcomes for similar substrates, as specific data for this compound was not explicitly found in the search results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net For this compound, this reaction would theoretically allow for the introduction of a new amino group at the 2-position, although the presence of the primary aminomethyl group at the 3-position could lead to competitive reactions or catalyst inhibition.

The general reaction is as follows:

Scheme 4: General Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. libretexts.orgresearchgate.net Sterically hindered phosphine ligands are often crucial for achieving high yields. libretexts.org

Table 4: Potential Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBaseSolventProductExpected Outcome
AnilinePd₂(dba)₃/BINAPNaOtBuTolueneN²-Phenylquinoline-2,3-diyldimethanaminePossible, potential for side reactions
MorpholinePd(OAc)₂/RuPhosK₃PO₄Dioxane(2-Morpholinoquinolin-3-yl)methanamineFeasible with appropriate ligand choice
Ammonia (B1221849) (or equivalent)Pd(OAc)₂/JosiphosLiHMDSTHFQuinoline-2,3-diyldimethanamineChallenging but potentially achievable

This table presents hypothetical examples based on general principles of Buchwald-Hartwig amination, as specific applications to this compound were not found in the search results. The inherent amine functionality in the substrate presents a challenge.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. openstax.org In the case of the quinoline ring system, the ring nitrogen itself acts as an electron-withdrawing group, activating the 2-position towards nucleophilic attack. nih.gov

The general mechanism involves the addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgopenstax.org

Scheme 5: General Nucleophilic Aromatic Substitution Reaction

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines. nih.govorganicchemistrytutor.com

Table 5: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileConditionsProductExpected Outcome
Sodium methoxideMethanol, reflux(2-Methoxyquinolin-3-yl)methanamineLikely to proceed
Sodium thiophenoxideDMF, heat(2-(Phenylthio)quinolin-3-yl)methanamineFavorable reaction
AmmoniaHigh pressure, high temperatureQuinoline-2,3-diyldimethanamineHarsh conditions may be required

This table presents hypothetical examples based on the principles of nucleophilic aromatic substitution on activated heterocyclic systems. Specific experimental data for this compound was not available in the provided search results.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

One of the most powerful strategies for the functionalization of aryl halides is the halogen-metal exchange reaction, which converts the relatively unreactive C-Br bond into a highly nucleophilic organometallic species. nih.gov For this compound, this transformation generates a potent C2-quinolinyl nucleophile that can be trapped with a wide variety of electrophiles.

The reaction is typically performed at low temperatures (-78 °C to -50 °C) using organolithium reagents, such as n-butyllithium (n-BuLi), or through the formation of Grignard reagents. acs.orgnih.gov A significant challenge in applying this reaction to this compound is the presence of the acidic proton on the primary amine, which can be deprotonated by the strong organometallic base, quenching the reagent. To overcome this, a common strategy involves the use of a combination of reagents. For instance, a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) can be used first to deprotonate the amine, followed by the addition of n-BuLi to perform the halogen-lithium exchange. nih.gov This two-step, one-pot procedure prevents the unproductive consumption of the lithiating agent. nih.gov

Alternatively, the primary amine can be protected with a suitable group, such as a Boc-carbamate, prior to the exchange reaction. Once the C2-lithiated or C2-magnesiated intermediate is formed, it can react with a diverse range of electrophiles to introduce new substituents at the 2-position of the quinoline core.

Table 1: Examples of Electrophilic Trapping Following Halogen-Metal Exchange on Bromoquinoline Systems

Starting MaterialExchange Reagent(s)Electrophile (E+)Product (at C2-position)Reference
2,3-Dibromoquinolinei-PrMgCl·LiClEthyl Cyanoformate-COOEt acs.org
2,4-Dibromoquinolinei-PrMgCl·LiClBenzyl Bromide-CH₂Ph acs.org
Bromoaryl β-lactamn-BuLiBenzaldehyde-CH(OH)Ph nih.gov
Bromoaryl β-lactamn-BuLiMethyl Iodide-CH₃ nih.gov

This methodology allows for the synthesis of a wide array of 2-substituted-3-(aminomethyl)quinolines, which are otherwise difficult to access.

Reactions of the Primary Aminomethyl Functionality

The primary aminomethyl group is a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and condensation reactions. These transformations are fundamental in peptide synthesis, medicinal chemistry, and materials science for modulating the properties of the parent molecule.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The primary amine of this compound readily undergoes nucleophilic attack on acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation is typically achieved by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl or carboxylic acid byproduct. This reaction introduces a carbonyl group adjacent to the amine nitrogen, forming an N-((2-bromoquinolin-3-yl)methyl)amide derivative.

Sulfonylation follows a similar pathway, using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield N-((2-bromoquinolin-3-yl)methyl)sulfonamides. These reactions are often robust and high-yielding. For instance, N-sulfonylation of various amines has been effectively carried out using p-toluenesulfonyl chloride in the presence of atomized sodium under sonic conditions. researchgate.net While not specific to the target compound, this indicates a general method applicable to the primary amine. The resulting sulfonamides are important pharmacophores and can serve as intermediates for further synthesis.

Alkylation Reactions for Secondary and Tertiary Amine Derivatives

The nitrogen of the aminomethyl group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often resulting in over-alkylation to form a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method is reductive amination . This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate (as described in 3.2.3), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method has been successfully used for the N-alkylation of tetrahydroquinolines. researchgate.net This approach offers high yields and good control over the degree of alkylation.

Condensation Reactions with Carbonyl Compounds for Imine Formation

The primary amine of this compound can undergo a condensation reaction with aldehydes or ketones to form an imine, also known as a Schiff base. nih.gov This reaction is typically catalyzed by a mild acid and involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond. nih.govbohrium.com

The reaction is reversible and often driven to completion by removing the water formed, for example, by azeotropic distillation or the use of a dehydrating agent. bohrium.com The resulting N-((2-bromoquinolin-3-yl)methyl)imines are themselves versatile intermediates. The imine bond can be hydrolyzed back to the amine and carbonyl compound, or it can be reduced to a secondary amine as in reductive amination. The formation of imines from quinoline-derived aldehydes and various amines is a well-established transformation. purdue.eduresearchgate.net

Annulation and Cyclization Reactions Utilizing Both Functional Groups

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused polycyclic heterocyclic systems. Various strategies can be employed to construct new rings by leveraging the reactivity of both the C2-bromo position and the C3-aminomethyl group.

One powerful approach is the Parham cyclization , which involves an intramolecular reaction of an organolithium species. nih.gov In this context, the primary amine would first be acylated. Then, a halogen-lithium exchange at the C2-position would generate a nucleophilic aryllithium, which could attack the amide carbonyl electrophile on the side chain, leading to the formation of a new fused ring system.

Another significant strategy is the Pictet-Spengler reaction , which forms a new six-membered ring. wikipedia.org While the classic Pictet-Spengler reaction involves a β-arylethylamine, derivatives of this compound could be elaborated to contain this motif, which would then undergo acid-catalyzed condensation with an aldehyde and subsequent cyclization onto the quinoline ring. nih.govrsc.orgresearchgate.net

Furthermore, the compound can serve as a building block for various fused heterocycles such as:

Pyrazolo[3,4-c]quinolines : The aminomethyl group could be converted into a hydrazine, which could then participate in a cyclization reaction involving a precursor at the C2 position. Syntheses of related pyrazolo[3,4-b]quinolines often start from halogenated quinolines. researchgate.netmdpi.com

Thieno[2,3-c]quinolines : These can be synthesized from appropriately substituted quinolines, demonstrating the utility of bromo- and amino-functionalized quinolines as key intermediates in building fused thiophene (B33073) rings. nih.govbohrium.combohrium.com

Pyrrolo[3,4-c]quinolines : These structures can be synthesized via reactions involving diketene (B1670635) and primary amines with isatin (B1672199) derivatives, showcasing another route to fused systems. nih.gov

These cyclization reactions are invaluable for creating complex, multi-ring scaffolds that are often of significant interest in medicinal chemistry. tandfonline.comjptcp.comnih.gov

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselectivity is crucial when multiple reactive sites are present in a molecule. With this compound, selective functionalization can be directed towards either the C2-position, the aminomethyl group, or other positions on the quinoline ring.

Regioselectivity :

C2-Position vs. other C-H bonds : Halogen-metal exchange offers a highly regioselective method to functionalize the C2-position, as the C-Br bond is significantly more reactive towards organolithium reagents than the aromatic C-H bonds. acs.org In contrast, transition metal-catalyzed C-H activation reactions, often directed by a quinoline N-oxide, can achieve functionalization at different positions, such as C8 or other sites on the benzene (B151609) ring, providing a complementary strategy. nih.govmdpi.com

Amine vs. C-Br Bond : The choice of reagents and reaction conditions dictates which functional group reacts. For example, standard acylation or alkylation conditions will selectively target the nucleophilic aminomethyl group without affecting the C-Br bond. Conversely, conditions for halogen-metal exchange are chosen to specifically activate the C-Br bond.

Stereoselectivity : While the parent molecule is achiral, many of its derivatization and cyclization reactions can create new stereocenters.

Stereoselective Cyclizations : Reactions like the Pictet-Spengler synthesis can be rendered stereoselective by using chiral auxiliaries or catalysts, leading to the formation of enantiomerically enriched fused-ring products. researchgate.net

Substrate-Controlled Diastereoselectivity : In annulation reactions that form multiple new stereocenters, the existing geometry of the molecule can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. Intramolecular cyclizations, such as those following bromination of complex quinoline alkaloids, have been shown to produce specific stereoisomers based on the stabilization of carbocation intermediates. nih.gov

These strategies for selective functionalization underscore the value of this compound as a versatile building block for constructing complex and stereochemically defined molecules.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Building Block for Diverse Heterocyclic Systems

The strategic placement of reactive sites—the bromo group amenable to substitution and coupling reactions, and the primary amine ready for condensation and cyclization—renders (2-Bromoquinolin-3-yl)methanamine a valuable heterocyclic building block. ossila.comapolloscientific.co.uk Chemists utilize such building blocks to construct more elaborate molecules of medicinal or material interest. The quinoline (B57606) scaffold itself is a privileged structure in medicinal chemistry, known for a wide array of biological activities. researchgate.net The dual functionality of this specific methanamine derivative allows for sequential or one-pot reactions to build diverse molecular architectures.

A close analog, (2-chloroquinolin-3-yl)methanamine, is synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) and serves as a key intermediate in various synthetic pathways. researchgate.net The bromo-derivative is expected to exhibit similar or enhanced reactivity, particularly in cross-coupling reactions where the C-Br bond is often more reactive than the C-Cl bond.

The structure of this compound is an ideal starting point for synthesizing polycyclic systems that incorporate the quinoline nucleus. The aminomethyl group can react with various bifunctional reagents to form additional rings. For instance, reactions with diketones, ketoesters, or other electrophiles can lead to the formation of new fused heterocyclic rings, such as pyrimido[4,5-b]quinolines or diazepino[4,5-b]quinolines. The synthesis of such fused systems is a subject of intense research due to their significant biological activities. nih.govresearchgate.net

Furthermore, the bromo- group at the 2-position can be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, alkyl, or alkynyl substituents. researchgate.netnih.gov These substituents can then undergo intramolecular cyclization onto the quinoline core or the side chain, leading to complex polycyclic aromatic or heteroaromatic systems. For example, coupling with an ortho-functionalized arylboronic acid could be followed by an intramolecular condensation to yield a tetracyclic quinoline derivative. The synthesis of such multi-ring systems is crucial for developing novel therapeutic agents and functional materials. researchgate.netmdpi.com

Beyond simple polycyclic structures, this compound can be used to construct more intricate fused and bridged ring systems. iupac.org Fused systems are formed when two rings share two adjacent atoms, while bridged systems involve two non-adjacent atoms of a ring being connected by a bridge of one or more atoms. iupac.org

The aminomethyl group can participate in intramolecular cyclization reactions to form a new ring fused to the quinoline core. For example, after N-alkylation with a suitable haloalkene, an intramolecular Heck reaction could be envisioned where the bromo-position of the quinoline couples with the alkene, forming a bridged system. Similarly, intramolecular Michael additions or Diels-Alder reactions involving substituents attached to the aminomethyl group can lead to the formation of complex bridged heterocyclic structures. nih.govnih.govresearchgate.net These advanced synthetic strategies allow for the creation of three-dimensionally complex molecules with precisely controlled stereochemistry, which is often a key requirement for biologically active compounds.

Precursor for Advanced Organic Materials and Polymers

The quinoline moiety is known for its use in functional materials, including conducting polymers and luminescent compounds. researchgate.net The bifunctional nature of this compound makes it a promising monomer for polymerization reactions. The amino group and the bromo group can serve as two distinct points for polymerization.

For instance, polycondensation reactions could be carried out where the amino group reacts with a diacyl chloride and the bromo group participates in a subsequent cross-coupling polymerization, such as a Suzuki polycondensation with an aryldiboronic acid. This would lead to the formation of highly conjugated polymers incorporating the quinoline scaffold. Such polymers are investigated for their electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The incorporation of the quinoline unit can enhance thermal stability, and charge transport properties, and introduce pH-sensitivity to the polymer chain.

Role in the Synthesis of Complex Molecular Scaffolds

A molecular scaffold is the core structure of a molecule. This compound serves as a foundational scaffold upon which significant molecular complexity can be built. researchgate.net Its rigid quinoline core provides a well-defined three-dimensional orientation for appended functional groups. This is particularly important in drug discovery, where the spatial arrangement of pharmacophores determines the interaction with biological targets.

Starting from this compound, chemists can synthesize libraries of diverse molecules by reacting both the amino group and the bromo-substituent. For example, the amino group can be acylated to introduce a variety of side chains, while the bromo group can be used as a handle for diversification via metal-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the quinoline core to identify molecules with desired properties. This strategy has been used to develop hybrid molecules containing quinoline and other pharmacophores, such as oxadiazole, to create novel anticancer agents. mdpi.comrsc.org

Design and Development of Ligands and Catalysts Based on the Quinoline-Methanamine Architecture

The quinoline-methanamine architecture is an excellent platform for designing ligands for metal catalysts and as allosteric inhibitors. researchgate.net The nitrogen atom of the quinoline ring and the nitrogen of the aminomethyl group can act as a bidentate chelate, binding to a metal center. The steric and electronic properties of the ligand can be fine-tuned by introducing substituents at various positions on the quinoline ring, using the bromo- group as a synthetic handle.

For example, a chiral group could be introduced by modifying the aminomethyl side chain, leading to a chiral bidentate ligand. Metal complexes of such ligands are potential catalysts for asymmetric synthesis, a critical technology for producing enantiomerically pure pharmaceuticals. The development of new quinoline-based ligands is an active area of research, with computational methods like 3D-QSAR being used to design molecules with enhanced binding affinity and activity. mdpi.comnih.govresearchgate.net These in-silico approaches help in rationally designing novel ligands and predicting their potential before undertaking their synthesis. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels, which are crucial for predicting reactivity. nih.govrsc.orgrsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For a series of synthesized quinoline (B57606) derivatives, DFT calculations have been performed to determine their HOMO and LUMO energies. rsc.org While specific data for (2-Bromoquinolin-3-yl)methanamine is not available in the reviewed literature, analysis of related quinoline structures provides valuable insights. For instance, in a study of various substituted quinolines, the HOMO and LUMO energy levels were found to be significantly influenced by the nature and position of the substituents on the quinoline ring. rsc.org The presence of electron-donating or electron-withdrawing groups can raise or lower the energies of these frontier orbitals, thereby tuning the molecule's electronic behavior.

Table 1: Frontier Molecular Orbital Energies (eV) and Energy Gaps (eV) for Representative Substituted Quinolines (Calculated at the B3LYP/6-31G'(d,p) level). rsc.org
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Quinoline Derivative 6a-5.98-1.993.99
Quinoline Derivative 6b-6.05-2.014.04
Quinoline Derivative 6c-6.12-2.084.04
Quinoline Derivative 6d-6.15-2.154.00

This table is populated with representative data for analogous compounds from the literature to illustrate the concept, as specific values for this compound were not found.

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov

For functionalized quinolines, MEP maps reveal that the nitrogen atom of the quinoline ring is typically a region of high electron density, making it a likely site for protonation and interaction with electrophiles. The distribution of electrostatic potential across the rest of the molecule is heavily influenced by its substituents. In the case of this compound, the bromine atom and the aminomethyl group would significantly alter the MEP map compared to an unsubstituted quinoline. The electronegative bromine atom would draw electron density, while the aminomethyl group would be a region of relative electron richness.

Mechanistic Studies of Reaction Pathways using Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about the transition states and energy barriers involved.

The synthesis of quinoline derivatives often involves complex reaction mechanisms. nih.govorganic-chemistry.org Computational studies can characterize the transition state structures and calculate the activation energies for different proposed pathways. This information is crucial for understanding reaction kinetics and optimizing reaction conditions. For example, in the synthesis of quinoline-fused spiro-quinazolinones, a plausible mechanism involving an acid-mediated enaminone intermediate was proposed and supported by computational analysis. researchgate.net

Reaction coordinate analysis, or intrinsic reaction coordinate (IRC) calculations, can map the entire energy profile of a reaction from reactants to products, passing through the transition state. This provides a detailed understanding of the structural changes that occur during a reaction. Such analyses have been applied to understand the formation of various heterocyclic compounds, including quinoline derivatives, helping to confirm the proposed reaction mechanisms. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time. nih.govnih.gov

MD simulations of quinoline derivatives have been used to study their interactions with biological targets, such as enzymes. mdpi.com These simulations provide insights into how the molecule binds to a receptor and the stability of the resulting complex. For this compound, conformational analysis would be important to understand the rotational freedom around the C3-CH2 and CH2-NH2 bonds, which would determine the spatial orientation of the aminomethyl group relative to the quinoline ring. This orientation can be critical for its interaction with other molecules. Highly brominated quinolines have been the subject of such computational studies to understand their structural features and potential biological activities. nih.gov

Structure-Reactivity Relationships and Reaction Selectivity Predictions

The reactivity and selectivity of this compound are dictated by the electronic and steric interplay of its constituent functional groups: the quinoline core, the bromine atom at the C2 position, and the aminomethyl group at the C3 position. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these relationships. eurekaselect.comarabjchem.org

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions, while the LUMO is located on electron-deficient sites. In this compound, the electron-donating aminomethyl group and the electron-withdrawing bromine atom significantly influence the FMO landscape.

HOMO: The presence of the aminomethyl group is expected to raise the HOMO energy, indicating a greater propensity to donate electrons in reactions. The HOMO density would likely be concentrated around the aminomethyl group and the benzene (B151609) ring of the quinoline system.

LUMO: The bromine atom and the nitrogen in the quinoline ring lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. The LUMO density is anticipated to be significant around the C2 and C4 positions of the quinoline ring.

The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across a molecule, highlighting electrophilic and nucleophilic sites. For this compound, negative potential (red/yellow) would be expected around the nitrogen atom of the quinoline ring and the bromine atom, indicating nucleophilic character. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the aminomethyl group, suggesting sites for electrophilic interaction.

Reaction Selectivity Predictions: The substitution pattern of the quinoline ring is a critical determinant of reaction selectivity. acs.orgresearchgate.net For instance, in C-H functionalization reactions, the directing effects of the existing substituents are paramount. mdpi.comnih.gov

Electrophilic Aromatic Substitution: The aminomethyl group, being an activating group, would direct incoming electrophiles primarily to the benzene part of the quinoline ring.

Nucleophilic Aromatic Substitution: The bromine atom at the C2 position is a potential leaving group, making this site susceptible to nucleophilic attack, a common reaction for haloquinolines.

Transition Metal-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at the C2 position. Computational models can predict the most favorable reaction pathways by calculating the activation energies for different catalytic cycles. researchgate.net

To illustrate the type of data generated in such studies, the following table presents hypothetical DFT-calculated global reactivity descriptors for this compound, based on typical values for related compounds. researchgate.netnih.gov

Parameter Value (Illustrative) Significance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Ionization Potential6.2 eVEnergy required to remove an electron
Electron Affinity1.5 eVEnergy released upon gaining an electron
Electronegativity (χ)3.85Ability to attract electrons
Hardness (η)2.35Resistance to change in electron distribution
Softness (S)0.21Reciprocal of hardness, indicates high reactivity

This table contains illustrative data based on typical values for similar compounds and should not be considered as experimentally verified results for this compound.

Prediction of Spectroscopic Parameters from First Principles

"First principles" or ab initio quantum chemical calculations, particularly DFT and Time-Dependent DFT (TD-DFT), allow for the accurate prediction of spectroscopic parameters without reliance on empirical data. asianpubs.orgresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts for this compound would show characteristic signals for the quinoline ring protons and carbons, influenced by the electronic effects of the bromo and aminomethyl substituents. For example, the carbon atom attached to the bromine (C2) would be significantly deshielded.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. For this compound, key predicted vibrational bands would include:

N-H stretching and bending vibrations from the aminomethyl group.

C-H stretching and bending modes of the quinoline ring and methylene (B1212753) bridge.

C=C and C=N stretching vibrations characteristic of the quinoline core.

The C-Br stretching vibration, typically found in the lower frequency region of the spectrum.

A good agreement between computed and experimental spectra can help confirm the molecular structure. researchgate.netarabjchem.org

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For this compound, the calculations would likely predict π → π* and n → π* transitions. The π → π* transitions, characteristic of the aromatic quinoline system, would be the most intense and occur at lower wavelengths. The presence of the bromine and aminomethyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

The table below provides an example of how predicted spectroscopic data for this compound might be presented, based on computational studies of analogous quinoline derivatives. arabjchem.orgasianpubs.org

Spectroscopic Parameter Predicted Value (Illustrative) Assignment
¹³C NMR Chemical Shift145 ppmC2 (carbon attached to Bromine)
¹H NMR Chemical Shift8.2 ppmH4 (proton on quinoline ring)
IR Frequency3400 cm⁻¹N-H stretch (asymmetric)
IR Frequency1580 cm⁻¹C=C stretch (quinoline ring)
IR Frequency650 cm⁻¹C-Br stretch
UV-Vis λmax320 nmπ → π* transition

This table contains illustrative data based on typical values for similar compounds and should not be considered as experimentally verified results for this compound.

Exploration of Biological Interactions at a Molecular Level in Vitro Mechanistic Studies

Molecular Docking and Ligand-Target Binding Predictions with Biomolecules

There are no available studies that have performed molecular docking simulations to predict the binding modes or affinities of (2-Bromoquinolin-3-yl)methanamine with any biological macromolecules.

Investigation of Enzyme Inhibition Mechanisms (In Vitro Biochemical Assays)

No in vitro biochemical assays have been reported in the scientific literature that investigate the potential of this compound to inhibit the activity of any specific enzymes.

Characterization of Protein-Ligand Interactions and Binding Affinities (In Vitro)

There is a lack of published research characterizing the direct binding interactions and affinities between this compound and any protein targets using in vitro techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy.

Studies on DNA/RNA Binding and Intercalation Mechanisms (In Vitro Biophysical Studies)

No in vitro biophysical studies have been found that explore the potential for this compound to bind to or intercalate with DNA or RNA.

Q & A

Q. How can structural modifications enhance blood-brain barrier (BBB) penetration?

  • LogP Optimization : Introduce fluorine substituents to increase lipophilicity (target LogP 2–3).
  • P-gp Efflux Inhibition : Replace bromine with trifluoromethyl groups to reduce P-glycoprotein recognition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.